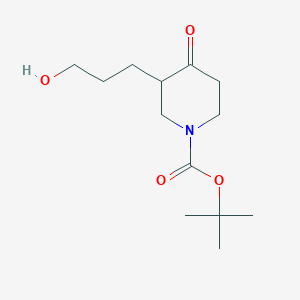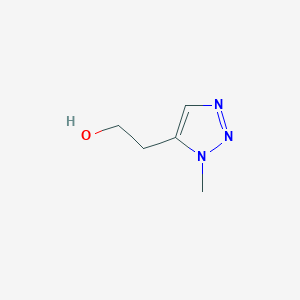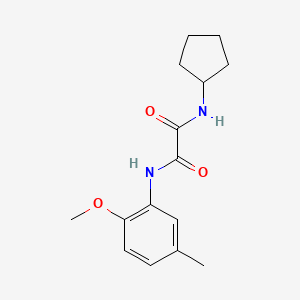
Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 . It is also known by other names such as 1-Piperidinecarboxylic acid, 3-(3-hydroxypropyl)-, 1,1-dimethylethyl ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, amine-terminated poly(L-lactide) (NH2-PLLA) with various chain lengths were successfully synthesized by sequential tert-butyl N-(3-hydroxypropyl) carbamate initiated bulk ring-opening polymerization (ROP) of L-lactide (L-LA) in the presence of Stannous(II) 2-ethylhexanoate (Sn(Oct)2) and deprotection of the N-tert-butoxycarbonyl (Boc) group at the end of the polymer chain .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C13H25NO3 . The compound contains 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, similar compounds have been used in various reactions. For example, tert-butyl 3-hydroxypropionate is a key starting material for the synthesis of wortmannilactone C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 243.342 Da .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate and its derivatives are key intermediates in organic synthesis. They have been utilized in stereoselective syntheses, where modifications at the 3-position and allylic fragment have led to various isomers. For instance, through reactions with L-selectride and subsequent processes, tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) were obtained in quantitative yield, demonstrating the compound's versatility in stereoselective organic synthesis (Boev et al., 2015).
Role in Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of novel inhibitors, such as the protein tyrosine kinase Jak3 inhibitor CP-690550. An efficient synthesis route starting from readily available reagents illustrates its significance in pharmaceutical chemistry. The process involves a series of reactions, including SN2 substitution and borohydride reduction, showcasing the compound's utility in constructing complex molecules (Chen Xin-zhi, 2011).
Creation of Fused Bicyclic Systems
The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and protected alcohols led to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These intermediates, upon treatment with triethylsilane and BiBr3, underwent cyclization to form stereochemically homogeneous N-Boc piperidine derivatives fused with oxygen heterocycles. Such processes are crucial for the development of new therapeutic agents and chemical probes (Moskalenko & Boev, 2014).
Crystal Structure Analysis
Studies on tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate revealed its occurrence in the enol form when crystals are grown from specific solvents. Such structural insights are invaluable for understanding compound stability and reactivity, facilitating the design of more effective synthetic strategies and compounds with desired properties (Didierjean et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYHQQZPLLWUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)


![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide](/img/structure/B2762899.png)
![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)
![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2762905.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2762907.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2762910.png)


